1H-Indole, 4-chloro-2-(difluoromethyl)-
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Overview
Description
1H-Indole, 4-chloro-2-(difluoromethyl)- is a compound belonging to the indole family, characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 2nd position on the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Indole, 4-chloro-2-(difluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product. Industrial production methods may involve large-scale synthesis using similar reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 4-chloro-2-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydride. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1H-Indole, 4-chloro-2-(difluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 4-chloro-2-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole, 4-chloro-2-(difluoromethyl)- can be compared with other indole derivatives, such as:
1H-Indole, 4-chloro-: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
1H-Indole, 2-(difluoromethyl)-: Lacks the chloro group, leading to variations in reactivity and applications.
The presence of both chloro and difluoromethyl groups in 1H-Indole, 4-chloro-2-(difluoromethyl)- makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C9H6ClF2N |
---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6ClF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H |
InChI Key |
OEEYGIQHVGHKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)Cl |
Origin of Product |
United States |
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